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Compound of Interest

Compound Name: E7090

Cat. No.: B607249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro inhibitory activity of

E7090, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR). The

information presented herein is compiled from publicly available research to support further

investigation and development of this compound.

Introduction
E7090 is an orally available small molecule inhibitor that selectively targets the tyrosine kinase

activity of FGFR1, -2, and -3.[1][2] Genetic alterations in the FGFR signaling pathway, including

gene amplification, mutations, and fusions, are known drivers of cell proliferation, survival, and

angiogenesis in various cancers. E7090 has demonstrated potent anti-tumor activity in

preclinical models harboring such FGFR aberrations.[1][2] This document summarizes the key

in vitro IC50 data for E7090, details the experimental methodologies used to obtain this data,

and illustrates the signaling pathway it inhibits.

Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The

following tables summarize the in vitro IC50 values of E7090 against various kinases and

cancer cell lines.

Table 1: E7090 IC50 Values for FGFR Kinase Inhibition[1]
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Kinase Target IC50 (nmol/L)

FGFR1 0.71

FGFR2 0.50

FGFR3 1.2

FGFR4 120

FGFR3 (K650E mutant) 3.1

FGFR3 (K650M mutant) 16

Table 2: E7090 IC50 Values for Inhibition of Cell Proliferation in Selected Cancer Cell Lines

E7090 was evaluated against a panel of 39 human cancer cell lines, with IC50 values ranging

from 2 nmol/L to over 10,000 nmol/L. Cell lines with genetic alterations in FGFR were found to

be particularly sensitive.[1] While the complete list from the supplementary data of the source

publication was not accessible, below are key examples.

Cell Line Cancer Type FGFR Alteration IC50 (nmol/L)

SNU-16 Gastric Cancer FGFR2 Amplification 5.7[1]

4T1 Mouse Breast Cancer Not specified 22[3]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

The enzymatic activity of E7090 against a panel of 93 kinases, including the FGFR family, was

determined using an Off-Chip Mobility Shift Assay.[3]

Assay Principle: This assay measures the differential migration of a substrate and its

phosphorylated product in an electric field. The extent of phosphorylation is quantified, and

the inhibitory effect of the compound is determined.

Procedure:
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A solution of E7090 in DMSO is mixed with the purified recombinant kinase, a specific

substrate, ATP, and necessary metal ions (e.g., Mg²⁺, Mn²⁺) in an appropriate buffer.

The reaction is incubated to allow for phosphorylation.

The reaction mixture is then introduced into a microfluidic device where the substrate and

phosphorylated product are separated by electrophoresis.

The amount of phosphorylated product is quantified by fluorescence detection.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

The anti-proliferative activity of E7090 on cancer cell lines was assessed using the Cell

Counting Kit-8 (CCK-8).[3]

Assay Principle: The CCK-8 assay is a colorimetric assay based on the bioreduction of a

water-soluble tetrazolium salt (WST-8) to a formazan dye by cellular dehydrogenases in

viable cells. The amount of formazan produced is directly proportional to the number of living

cells.

Procedure:

Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere

overnight.

The cells are then treated with various concentrations of E7090 and incubated for a

specified period (e.g., 72 hours).[3]

Following the incubation period, 10 µL of the CCK-8 solution is added to each well.

The plates are incubated for an additional 1-4 hours at 37°C.

The absorbance is measured at 450 nm using a microplate reader.

The percentage of cell growth inhibition is calculated relative to untreated control cells,

and IC50 values are determined from the dose-response curves.
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The inhibitory effect of E7090 on FGFR signaling within cells was evaluated by Western

blotting.[1][3]

Procedure:

SNU-16 cells were treated with varying concentrations of E7090 succinate for 4 hours.[1]

Whole-cell lysates were prepared, and protein concentrations were determined.

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

The membrane was blocked and then incubated with primary antibodies against phospho-

FGFR (p-FGFR; Y653/654) and total FGFR2.[1]

After washing, the membrane was incubated with a peroxidase-conjugated secondary

antibody.

The protein bands were visualized using a chemiluminescence detection system.

Band intensities were quantified to determine the IC50 value for the inhibition of FGFR

phosphorylation.[1]

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams were created using the DOT language to visualize the FGFR signaling

pathway inhibited by E7090 and the experimental workflow for determining its IC50 values.
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Caption: FGFR signaling pathway and the inhibitory action of E7090.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b607249?utm_src=pdf-body-img
https://www.benchchem.com/product/b607249?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell-Based Assay (Cell Proliferation) Biochemical Assay (Kinase Inhibition)

Seed Cancer Cells
in 96-well plates

Add Serial Dilutions of E7090

Incubate for 72 hours

Add CCK-8 Reagent

Measure Absorbance at 450 nm

Calculate IC50

Mix Kinase, Substrate,
ATP, and E7090

Incubate

Off-Chip Mobility Shift Assay

Quantify Phosphorylation

Calculate IC50

Click to download full resolution via product page

Caption: Experimental workflow for determining E7090 IC50 values.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://aacrjournals.org/mct/article/15/11/2630/137932/E7090-a-Novel-Selective-Inhibitor-of-Fibroblast
https://pubmed.ncbi.nlm.nih.gov/27535969/
https://pubmed.ncbi.nlm.nih.gov/27535969/
https://pubmed.ncbi.nlm.nih.gov/27535969/
https://www.researchgate.net/publication/281152417_Abstract_770_E7090_A_potent_and_selective_FGFR_inhibitor_with_activity_in_multiple_FGFR-driven_cancer_models_with_distinct_mechanisms_of_activation
https://www.benchchem.com/product/b607249#e7090-in-vitro-ic50-values
https://www.benchchem.com/product/b607249#e7090-in-vitro-ic50-values
https://www.benchchem.com/product/b607249#e7090-in-vitro-ic50-values
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607249?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

